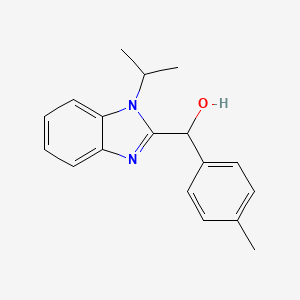

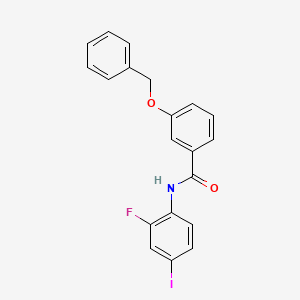

![molecular formula C16H14Cl3NO2S B5203684 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide, also known as cloquintocet-mexyl, is a synthetic compound used in agricultural practices as a plant growth regulator. It belongs to the group of aryloxyphenoxypropionates and is commonly used to enhance the growth of cereal crops like wheat, barley, and rice. Cloquintocet-mexyl is a white crystalline powder with a molecular formula of C17H14Cl3NO2S and a molecular weight of 416.72 g/mol.

Mecanismo De Acción

Cloquintocet-mexyl acts by inhibiting the biosynthesis of abscisic acid, a plant hormone that regulates various physiological processes like seed germination, stomatal closure, and stress response. Abscisic acid is synthesized from carotenoids through a series of enzymatic reactions, and N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl inhibits one of the key enzymes involved in this process, namely 9-cis-epoxycarotenoid dioxygenase.

Biochemical and Physiological Effects:

Cloquintocet-mexyl has been shown to have a number of biochemical and physiological effects on plants. It stimulates the activity of cell wall-degrading enzymes like cellulases and pectinases, leading to increased cell elongation and tissue expansion. It also increases the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to increased biomass production. Cloquintocet-mexyl also enhances the photosynthetic efficiency of plants by increasing the chlorophyll content and photosynthetic rate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cloquintocet-mexyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also easy to apply and has a low toxicity profile, making it safe to handle. One of the limitations of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl is that it is specific to certain crops and may not be effective on all plant species. Additionally, its effects on plant growth and development may vary depending on environmental conditions like temperature and soil moisture.

Direcciones Futuras

There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of research could be on exploring its potential use as a growth regulator for other crop species. Additionally, studies could be conducted to investigate the effects of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl on plant stress response and disease resistance. Finally, research could be conducted to explore the potential use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl in combination with other plant growth regulators to enhance crop yield and quality.

Métodos De Síntesis

Cloquintocet-mexyl is synthesized through a multi-step process. The first step involves the reaction of 4-chlorothiophenol with 2,4-dichlorophenoxyacetyl chloride in the presence of triethylamine to yield 2,4-dichlorophenoxyacetyl-4-chlorothiophenol. The second step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride in the presence of sodium carbonate to yield N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide-mexyl.

Aplicaciones Científicas De Investigación

Cloquintocet-mexyl has been extensively studied for its plant growth regulatory properties. It has been shown to enhance the growth and yield of cereal crops like wheat, barley, and rice. Cloquintocet-mexyl works by stimulating cell division and elongation in the stem and leaf tissues of the plant, leading to increased biomass production and improved crop quality.

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3NO2S/c17-11-1-4-13(5-2-11)23-8-7-20-16(21)10-22-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLELNHSWZLCSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2,4-dichlorophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)

![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)

![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)

![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)